molecular formula C26H25N3O2 B13850084 Tert-butyl 4-(benzhydrylideneamino)-3-methylindazole-1-carboxylate

Tert-butyl 4-(benzhydrylideneamino)-3-methylindazole-1-carboxylate

Cat. No.: B13850084
M. Wt: 411.5 g/mol
InChI Key: VGWGNBCHFDFJOV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(benzhydrylideneamino)-3-methylindazole-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzhydrylideneamino moiety, and an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(benzhydrylideneamino)-3-methylindazole-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of benzhydrylideneamine with a suitable indazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific requirements of the synthesis. The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(benzhydrylideneamino)-3-methylindazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(benzhydrylideneamino)-3-methylindazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 4-(benzhydrylideneamino)-3-methylindazole-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzhydrylideneamino moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique biological activities .

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

tert-butyl 4-(benzhydrylideneamino)-3-methylindazole-1-carboxylate

InChI

InChI=1S/C26H25N3O2/c1-18-23-21(16-11-17-22(23)29(28-18)25(30)31-26(2,3)4)27-24(19-12-7-5-8-13-19)20-14-9-6-10-15-20/h5-17H,1-4H3

InChI Key

VGWGNBCHFDFJOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=CC=CC(=C12)N=C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC(C)(C)C

Origin of Product

United States

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